molecular formula C11H12BrN3 B1483648 4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092533-44-1

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483648
CAS No.: 2092533-44-1
M. Wt: 266.14 g/mol
InChI Key: ZMAZZOVUZITPOX-UHFFFAOYSA-N
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Description

4-(4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2092533-44-1) is a chemical building block with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol . This compound features a pyridine ring linked to a brominated, N-ethylated pyrazole ring, making it a versatile intermediate for synthetic organic and medicinal chemistry research. The bromine atom at the 4-position of the pyrazole ring serves as a reactive site for further functionalization, notably via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex bi-aryl structures . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . Researchers can utilize this compound as a core substrate to generate novel compound libraries for high-throughput screening or as a precursor in the synthesis of potential pharmacologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAZZOVUZITPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole

  • The pyrazole ring is constructed via condensation of hydrazines with β-dicarbonyl compounds or equivalents.
  • Ethylation at the N1 position can be achieved by alkylation using ethyl halides under basic conditions.
  • Methyl substitution at the 5-position is introduced by using methyl-substituted β-dicarbonyl precursors.
  • Bromination at the 4-position is performed selectively using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination.

Representative Reaction Conditions

Step Reagents/Conditions Outcome/Notes
Pyrazole ring formation Hydrazine + methylated β-diketone, reflux Formation of 5-methyl-pyrazole core
N1-Ethylation Ethyl bromide, base (e.g., K2CO3), solvent Selective alkylation at N1
Bromination NBS, solvent (e.g., dichloromethane), 0°C Selective 4-bromo substitution

Coupling to Pyridine

The pyridine ring is typically functionalized at the 3-position to enable coupling, often as a halide (e.g., 3-bromopyridine or 3-chloropyridine). The pyrazole moiety can be introduced via:

Cross-Coupling Method

  • Pyrazole derivative bearing a boronic acid or ester group at the 3-position is coupled with 3-halopyridine.
  • Catalysts: Pd(0) complexes such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.
  • Base: K2CO3, Cs2CO3, or NaOH.
  • Solvent: Mixtures of water and organic solvents like dioxane or toluene.
  • Temperature: 80–110 °C.

Example Conditions from Patent WO2021096903A1

Parameter Range/Value Notes
Catalyst Pd(PPh3)4 or Pd2(dba)3 Common Pd catalysts for cross-coupling
Base K2CO3, Cs2CO3 Facilitates coupling
Solvent Dioxane/H2O, acetonitrile Aprotic solvents preferred
Temperature 80–110 °C Optimal for reaction rate
Reaction time 4–12 hours Depending on scale and substrate reactivity

Bromination Specifics

The bromination step to install the bromine at the 4-position of the pyrazole is critical and must be controlled to avoid side reactions. According to patent literature and synthetic protocols:

  • Bromination is performed post-pyrazole formation.
  • Use of NBS in aprotic solvents such as acetonitrile or dichloromethane at low temperature (0–5 °C) is preferred.
  • Reaction monitoring by TLC or HPLC ensures selective monobromination.
  • Yields of brominated pyrazole intermediates are typically high (70–85%).

Optimized Preparation Method Summary

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring synthesis Hydrazine + methylated β-diketone, reflux 80–90 Formation of 5-methyl-pyrazole
N1-Ethylation Ethyl bromide, K2CO3, DMF, room temperature 75–85 Selective N-alkylation
4-Bromination NBS, CH3CN, 0–5 °C 70–80 Selective bromination
Coupling with 3-halopyridine Pd catalyst, base, dioxane/H2O, 90 °C, 6 hours 75–88 Suzuki or Buchwald-Hartwig

Research Findings and Advantages

  • The methods described in patent WO2021096903A1 and related literature provide improved overall yields (~85–88%) compared to earlier routes (~70–75%).
  • Use of potassium persulfate as an oxidizing agent in certain steps enhances the purity and yield of intermediates.
  • The selection of aprotic solvents like acetonitrile and dioxane improves reaction efficiency and reduces side products.
  • Controlled addition of reagents and temperature management reduces process hazards and increases reproducibility.
  • The methods allow for scalability, suitable for industrial or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring .

Scientific Research Applications

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Structural Analog: 4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine

Molecular Formula : C₁₁H₁₁BrClN₃ (MW: 300.58 g/mol)

  • Key Differences :
    • The ethyl group in the target compound is replaced by a 2-chloroethyl substituent.
    • The addition of chlorine increases molecular weight by ~34.44 g/mol and introduces a polar, electronegative group.
    • Impact :
  • Reactivity : The chloroethyl group may enhance electrophilicity, facilitating nucleophilic substitution reactions.
  • Toxicity : Chlorine could increase toxicity or alter metabolic stability compared to the ethyl analog .

Pyrimidine-Based Analogs (e.g., )

Example: 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one

  • Key Differences: Replaces pyridine with a pyrimidine ring and incorporates a bromophenylhydrazono group. Crystallographic Data: Dihedral angles between pyrazole and pyrimidine rings (9.2°–22.0°) suggest conformational flexibility, which may differ from the pyridine-linked target compound . Biological Activity: Pyrimidine derivatives often exhibit enhanced DNA-binding or kinase inhibition due to nitrogen-rich aromatic systems .

Imidazo[4,5-b]pyridine Derivatives ()

Example : 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole

  • Key Differences :
    • Larger, more complex structure with piperazine and isoxazole moieties.
    • Steric Effects : Bulkier substituents may reduce membrane permeability compared to the compact pyrazole-pyridine scaffold.
    • Target Binding : The bromo-substituted imidazo[4,5-b]pyridine core is optimized for kinase inhibition, whereas the target compound’s simpler structure may favor different biological interactions .

Physicochemical Properties Comparison

Property Target Compound Chloroethyl Analog () Pyrimidine Derivative ()
Molecular Weight 266.14 g/mol 300.58 g/mol ~470.2 g/mol
Halogen Substituents Br Br, Cl Br (×2)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher due to Cl) ~3.8 (aromatic rings)
Synthetic Complexity Moderate High (additional Cl step) High (multiple coupling steps)

Biological Activity

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

  • Molecular Formula : C11H12BrN3
  • Molecular Weight : 266.14 g/mol
  • CAS Number : 2092641-35-3

Biological Activities

The compound exhibits a spectrum of biological activities, including:

  • Antibacterial Activity :
    • Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and S. aureus . For instance, compounds derived from similar structures have demonstrated significant antibacterial effects, with some achieving over 90% inhibition at specific concentrations.
  • Anticancer Properties :
    • Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
  • Anti-inflammatory Effects :
    • The compound has been reported to reduce inflammation in various models, including carrageenan-induced edema in mice, demonstrating comparable efficacy to traditional anti-inflammatory agents .
  • Antioxidant Activity :
    • Pyrazole compounds have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress .
  • Enzyme Inhibition :
    • The compound interacts with several enzymes, including monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. Some derivatives have been identified as potent inhibitors of MAO-A and MAO-B isoforms .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Enzyme Interaction : The bromine atom in the structure may form halogen bonds with target proteins, influencing their activity .
  • Cell Signaling Pathways : It has been observed to affect the MAPK/ERK signaling pathway, essential for cell proliferation and differentiation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Bromo-1H-pyrazol-5-amineStructureAntimicrobial
1-Ethyl-5-methyl-1H-pyrazol-3-amineStructureAnti-inflammatory
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideStructureAnticancer

Case Studies

Several studies highlight the compound's effectiveness in various applications:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrazole derivatives against pathogenic bacteria, revealing that certain modifications significantly enhanced their effectiveness .
  • Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory properties of pyrazole derivatives in patients with chronic inflammatory diseases, showing marked improvement compared to placebo controls .
  • Cancer Treatment Studies : In vitro studies demonstrated that specific pyrazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
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4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine

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